molecular formula C14H19F3N4O2 B14789416 tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate

tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate

Cat. No.: B14789416
M. Wt: 332.32 g/mol
InChI Key: KZIBDILKNONISF-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate: is an organic compound with the molecular formula C14H19F3N4O2. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a pyrrolidine ring. The tert-butyl group is attached to the nitrogen atom of the carbamate group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine and pyrrolidine intermediates.

    Reaction Conditions: The intermediates are reacted under controlled conditions to form the desired compound.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .

Scientific Research Applications

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate can be compared with other similar compounds:

Biological Activity

Tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate is a chemical compound with the molecular formula C14H19F3N4O2C_{14}H_{19}F_{3}N_{4}O_{2} and a molecular weight of approximately 332.32 g/mol. This compound belongs to the carbamate class and is characterized by a complex structure that includes a trifluoromethyl group attached to a pyrimidine ring, which is further linked to a pyrrolidine ring. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Molecular FormulaC14H19F3N4O2C_{14}H_{19}F_{3}N_{4}O_{2}
Molecular Weight332.32 g/mol
Functional GroupsCarbamate, Trifluoromethyl, Pyrimidine, Pyrrolidine

The presence of the trifluoromethyl group is notable for enhancing metabolic stability and bioactivity, which could lead to improved therapeutic efficacy in various applications.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit significant biological activities, particularly in oncology and inflammation pathways. The following sections detail specific findings related to its biological activity.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • Compounds featuring pyrimidine and pyrrolidine rings have been shown to inhibit various enzymes involved in cell signaling pathways. For instance, related compounds have demonstrated inhibitory effects on p38 MAPK, an important target in inflammatory diseases.
    • Example : A study reported that similar structures exhibited an IC50 value of 53 nM against the p38 enzyme, inhibiting TNFα and IL-1 induced IL-6 production in human chondrosarcoma cells .
  • Therapeutic Potential :
    • The compound's design suggests it may interact with biological targets such as receptors and enzymes critical for disease progression. The trifluoromethyl group is associated with increased binding affinity and metabolic stability.
    • Example : In models of collagen-induced arthritis, related compounds showed up to 63% inhibition of arthritis severity when administered orally .
  • Synthesis and Derivatives :
    • The synthesis involves multiple steps that allow for the optimization of functional groups for enhanced biological activity. This versatility enables the creation of derivatives that may exhibit improved pharmacokinetic properties.
    • The synthesis typically starts with the preparation of pyrimidine and pyrrolidine intermediates under controlled conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate?

  • Methodological Answer : The synthesis typically involves multi-step sequences:

Pyrrolidine Functionalization : Introduce the 6-(trifluoromethyl)pyrimidin-4-yl group via nucleophilic substitution or transition-metal-catalyzed coupling reactions. For example, Pd-catalyzed cross-coupling of halogenated pyrimidines with pyrrolidine intermediates .

Carbamate Protection : React the free amine on pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in dichloromethane or THF .

  • Key Considerations : Monitor reaction progress using TLC or LCMS (e.g., m/z 727 [M+H]+ observed in similar syntheses ).

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm pyrrolidine ring substitution patterns and Boc group integration. The trifluoromethyl group appears as a singlet in ¹⁹F NMR .
  • LCMS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 1011 [M+H]+ in analogous compounds ).
  • HPLC : Retention time consistency (e.g., 1.01–1.32 minutes under specific gradient conditions ).

Q. What are the primary applications of this compound in early-stage research?

  • Methodological Answer :

  • Medicinal Chemistry : Acts as a precursor for protease inhibitors or kinase-targeting molecules due to the pyrimidine scaffold’s affinity for ATP-binding pockets .
  • Chemical Biology : Used to synthesize PROTACs (proteolysis-targeting chimeras) by conjugating the Boc-protected amine to E3 ligase ligands .

Advanced Research Questions

Q. How can conflicting yields in multi-step syntheses be resolved?

  • Methodological Answer :

  • Optimization : Vary reaction solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to improve coupling efficiency .
  • Purification : Use preparative HPLC with mobile phases like MeCN/water (0.1% formic acid) to isolate intermediates with >95% purity .
  • Troubleshooting : If Boc deprotection occurs prematurely, replace TFA with milder acids (e.g., HCl/dioxane) .

Q. How do structural modifications impact biological activity?

  • Methodological Answer :

  • SAR Studies :

Replace the trifluoromethyl group with methyl or chlorine to assess steric/electronic effects on target binding .

Modify the pyrrolidine ring’s stereochemistry (e.g., (3R,4S) vs. (3S,4R)) to evaluate enantioselective interactions .

  • Assays : Test derivatives in enzymatic assays (e.g., IC₅₀ measurements) and cellular models (e.g., cytotoxicity in cancer lines ).

Q. What analytical strategies address discrepancies in spectral data?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .
  • Advanced MS/MS : Fragment ions in HRMS can distinguish regioisomers (e.g., pyrimidine vs. pyridine adducts ).
  • X-ray Crystallography : Resolve ambiguous stereochemistry by co-crystallizing the compound with target proteins .

Properties

IUPAC Name

tert-butyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-13(2,3)23-12(22)20-9-4-5-21(7-9)11-6-10(14(15,16)17)18-8-19-11/h6,8-9H,4-5,7H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIBDILKNONISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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